molecular formula C17H26N4O2 B2844750 N1-(2-(4-苯基哌嗪-1-基)乙基)-N2-丙氧草酰胺 CAS No. 1049368-81-1

N1-(2-(4-苯基哌嗪-1-基)乙基)-N2-丙氧草酰胺

货号 B2844750
CAS 编号: 1049368-81-1
分子量: 318.421
InChI 键: JAFGLYUZCFGQIZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide” is a compound that has been studied for its potential biological activities . It is a hybrid molecule designed by combining pharmacophoric elements of aminotetralin and piperazine molecular fragments derived from known dopamine receptor agonist and antagonist molecules .


Synthesis Analysis

The synthesis of such compounds involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis procedure for a similar compound involves a solution of the starting compound, triethylamine, the corresponding carboxylic acid, and PPAA in dry DMF stirred at room temperature overnight .


Molecular Structure Analysis

The molecular structure of this compound is complex and is derived from the combination of aminotetralin and piperazine molecular fragments . The structure is designed to exhibit high affinity and selectivity for the D3 receptor .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition, and photocatalytic synthesis . These reactions lead to the formation of the desired compound with the necessary pharmacophoric elements .

科学研究应用

抗惊厥活性

对源自 2-(2,5-二氧代吡咯烷-1-基)丙酰胺和丁酰胺的杂化化合物的研究,包括与 N1-(2-(4-苯基哌嗪-1-基)乙基)-N2-丙基草酰胺相关的结构,显示出有希望的抗惊厥活性。这些化合物已合成以结合已知抗癫痫药物的化学片段,在各种临床前癫痫模型中显示出广泛的活性谱。例如,特定衍生物显示出高保护性,而不会损害运动协调,表明与一些临床上相关的抗癫痫药物相比,具有更好的安全性 (Kamiński 等,2015)

镇痛特性

一系列 N-[2-(4-取代哌嗪-1-基)乙基]-1-(正丁基或苯基)-2,5-二甲基-3,4-吡咯二甲酰亚胺在动物模型中被评估为潜在的镇痛特性。这些化合物在扭体试验中显示出优于 ASA 的镇痛活性,尽管发现它们在某些条件下不稳定。这项研究表明基于 N1-(2-(4-苯基哌嗪-1-基)乙基)-N2-丙基草酰胺结构的修饰设计新型镇痛药的潜力 (Malinka 等,2005)

血清素受体亲和力

与 N1-(2-(4-苯基哌嗪-1-基)乙基)-N2-丙基草酰胺在结构上相关的化合物已被设计用于评估连接基在三嗪部分和血清素 5-HT6 受体亲和力的芳香取代基之间的作用。这些研究导致发现了对 5-HT6 受体具有显着亲和力的配体,表明有可能为与该受体相关的疾病开发新的治疗方法 (Łażewska 等,2019)

心血管系统应用

使用分子对接和高效亲和层析法研究了 N-苯基哌嗪衍生物与 α1A-肾上腺素受体的结合机制。这些研究对开发针对心血管系统相关疾病的药物具有重要意义,阐明了这些化合物与 α1A-肾上腺素受体的相互作用的结合位点和驱动力 (Zhao 等,2015)

抗菌和抗肿瘤活性

与 N1-(2-(4-苯基哌嗪-1-基)乙基)-N2-丙基草酰胺在结构上相关的苯并恶唑类新化合物对铜绿假单胞菌表现出有希望的抗菌活性,并在人结肠癌异种移植模型中表现出显着的抗肿瘤活性。这些发现突出了该化合物在解决传染病和癌症方面的潜力 (Temiz-Arpaci 等,2021)

属性

IUPAC Name

N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-2-8-18-16(22)17(23)19-9-10-20-11-13-21(14-12-20)15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFGLYUZCFGQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。